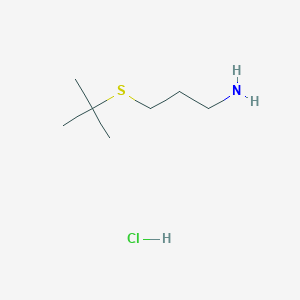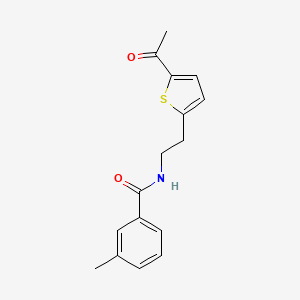
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide” is a complex chemical compound with potential applications in diverse scientific research. It belongs to the class of thiophene derivatives, which are known for their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. One such method is the Gewald synthesis, which involves the reaction of ethylcyanoacetate and cyclohexanone with sulfur at room temperature with continuous stirring in the presence of diethylamine .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “this compound” would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, they can undergo electrophilic, nucleophilic, or radical reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” would require more specific information or advanced analytical techniques to determine.科学的研究の応用
Behavioral and Toxicological Responses
Research on N,N-diethyl-3-methylbenzamide (DEET), a structurally similar compound, has been extensively studied for its insect repellent properties. Studies comparing DEET with other repellents reveal insights into their behavioral and toxicological effects on insects such as Rhodnius prolixus, a vector of Chagas disease. These studies highlight the repellent's efficacy and potential side effects, contributing to the development of safer and more effective repellents (Alzogaray, 2015).
Inhibition of Cholinesterases
Another study on DEET demonstrates its ability to inhibit cholinesterase activity in both insect and mammalian nervous systems. This research provides a deeper understanding of DEET's mechanism of action and raises questions about its safety, especially in combination with other chemicals. Such findings are crucial for evaluating the risks and benefits of repellent use in public health programs (Corbel et al., 2009).
Synthesis and Characterization of Compounds
Research into the synthesis and characterization of novel compounds, including those with benzamide groups, sheds light on their potential applications. For instance, the development of aromatic polyimides from benzamides showcases the importance of these compounds in creating materials with desirable thermal and chemical properties (Butt et al., 2005).
Antibacterial and Antifungal Properties
Studies on derivatives of benzamides also reveal their promising antibacterial and antifungal properties. Such research is pivotal for the discovery of new antimicrobial agents that can address the growing issue of drug-resistant pathogens (Ravichandiran et al., 2015).
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROPCJGQTLZXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)
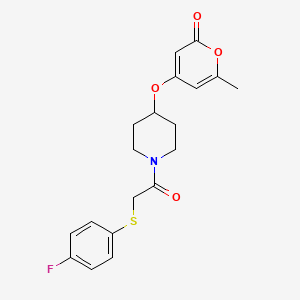


![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)
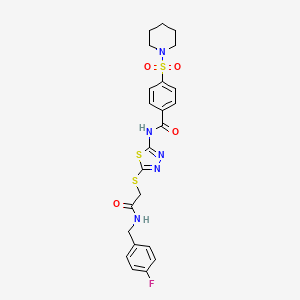
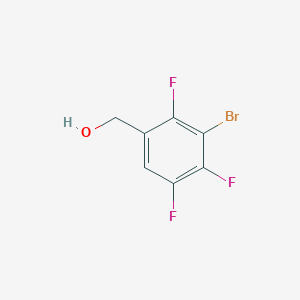
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)

